2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.
Attachment of the Benzodioxin Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the bromophenyl group, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular targets.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and benzodioxin groups can enhance its binding affinity and specificity. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a versatile scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 2-{[5-(4-bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
Uniqueness
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and the imidazo[1,2-a]pyridine core. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. The presence of the bromophenyl group adds to its reactivity and potential for further functionalization, while the benzodioxin moiety contributes to its stability and biological activity.
Properties
Molecular Formula |
C21H16BrN3O2 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H16BrN3O2/c22-15-5-3-4-14(12-15)20-21(25-9-2-1-6-19(25)24-20)23-16-7-8-17-18(13-16)27-11-10-26-17/h1-9,12-13,23H,10-11H2 |
InChI Key |
LLVXBURJKCFBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.